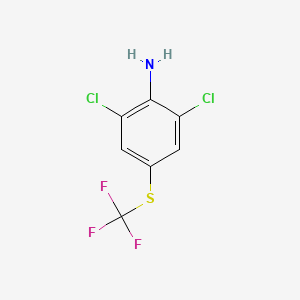

2,6-Dichloro-4-((trifluoromethyl)thio)aniline

Description

Properties

IUPAC Name |

2,6-dichloro-4-(trifluoromethylsulfanyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4Cl2F3NS/c8-4-1-3(14-7(10,11)12)2-5(9)6(4)13/h1-2H,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDWPTDLYCZOZOJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1Cl)N)Cl)SC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4Cl2F3NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30543899 | |

| Record name | 2,6-Dichloro-4-[(trifluoromethyl)sulfanyl]aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30543899 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99479-65-9 | |

| Record name | 2,6-Dichloro-4-[(trifluoromethyl)sulfanyl]aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30543899 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2,6-Dichloro-4-((trifluoromethyl)thio)aniline

Preamble: Navigating the Frontier of a Specialty Chemical

In the landscape of chemical research and development, while many molecules are extensively documented, others remain on the frontier of scientific exploration. 2,6-Dichloro-4-((trifluoromethyl)thio)aniline, identified by CAS Number 99479-65-9, is one such compound. It stands as a specialty chemical whose full profile is not yet extensively detailed in the public domain. This guide is crafted for researchers, scientists, and drug development professionals to provide a comprehensive overview based on available data and established principles of chemical science. As a Senior Application Scientist, my objective is to synthesize the known facts with field-proven insights, offering plausible scientific hypotheses where experimental data is absent. This document is structured to be a self-validating system, transparently distinguishing between established data and scientifically grounded predictions to maintain the highest level of trustworthiness and expertise.

Core Molecular Identity and Physicochemical Properties

2,6-Dichloro-4-((trifluoromethyl)thio)aniline is a polysubstituted aniline derivative. Its structure is characterized by an aniline core with two chlorine atoms ortho to the amino group and a trifluoromethylthio (-SCF₃) group at the para position. This unique combination of functional groups—a nucleophilic amine, electron-withdrawing chlorides, and a lipophilic, metabolically stable -SCF₃ moiety—suggests a rich and complex chemical profile with significant potential in medicinal chemistry and agrochemical design.

The trifluoromethylthio group is of particular interest. It is considered a "pseudohalogen" due to its electronic nature, combining donor resonance effects with strong inductive withdrawal, and it significantly increases the lipophilicity of a molecule, a key parameter in drug design for improving membrane permeability.[1]

Table 1: Core Identification and Known Physical Properties

| Property | Value / Description | Source(s) |

| IUPAC Name | 2,6-Dichloro-4-(trifluoromethylsulfanyl)aniline | - |

| CAS Number | 99479-65-9 | [2][3][4][5][6][7] |

| Molecular Formula | C₇H₄Cl₂F₃NS | [2][3][5] |

| Molecular Weight | 262.08 g/mol | [2][4][5][6][7] |

| Physical Form | Solid | [7] |

| Purity (Commercial) | ≥95% | [3][5] |

| Melting Point | Data not publicly available | [2][6] |

| Boiling Point | Data not publicly available | [6] |

| Solubility | Data not publicly available | - |

Note: The lack of publicly available, experimentally determined physical constants such as melting point and solubility underscores the compound's status as a specialty or research chemical.

Synthesis Strategies: A Mechanistic Perspective

While a specific, peer-reviewed synthesis protocol for 2,6-dichloro-4-((trifluoromethyl)thio)aniline is not readily found in the literature, its structure allows for the proposal of several plausible synthetic routes based on established methodologies for the formation of aryl trifluoromethyl sulfides. The choice of pathway would depend on starting material availability, scalability, and desired purity.

Proposed Workflow: Multi-Step Synthesis from a Diazonium Salt

A robust and logical approach would involve the trifluoromethylthiolation of a pre-functionalized aniline derivative. A common and effective method involves the reaction of a diazonium salt with a trifluoromethylthiolate source.

Step-by-Step Proposed Protocol:

-

Diazotization of Precursor: Begin with 2,6-dichloro-4-iodoaniline. The aniline is treated with sodium nitrite (NaNO₂) in the presence of a strong acid (e.g., HCl, H₂SO₄) at low temperatures (0–5 °C) to form the corresponding diazonium salt. The choice of the iodo-substituted precursor is strategic, as it provides a versatile handle for subsequent coupling reactions.

-

Trifluoromethylthiolation: The in situ generated diazonium salt is then reacted with a trifluoromethylthiolating agent. A common source is silver trifluoromethylthiolate (AgSCF₃) or tetramethylammonium trifluoromethylthiolate ([NMe₄][SCF₃]).

-

Metal-Catalyzed Coupling (Alternative to Diazonium): An alternative, modern approach involves a nickel-catalyzed cross-coupling reaction.[8] Starting with 2,6-dichloro-4-iodoaniline, the reaction would be performed with a trifluoromethylthiolate salt in the presence of a nickel catalyst and appropriate ligands. DFT studies suggest a Ni(I)/Ni(III) catalytic cycle is likely more favorable than a classical Ni(0)/Ni(II) pathway for this type of transformation.[8]

-

Work-up and Purification: Following the reaction, an aqueous work-up would be performed to remove inorganic salts and byproducts. The crude product would then be extracted into an organic solvent (e.g., ethyl acetate, dichloromethane). Purification would likely be achieved via column chromatography on silica gel to yield the final, high-purity product.

Caption: Proposed synthetic pathways to the target molecule.

Predicted Reactivity and Chemical Behavior

The reactivity of 2,6-dichloro-4-((trifluoromethyl)thio)aniline is governed by the interplay of its three key functional groups.

-

Aniline Moiety (-NH₂): The primary amine is a nucleophilic center and a site for reactions such as acylation, alkylation, and diazotization. The presence of two bulky chlorine atoms in the ortho positions will sterically hinder reactions directly at the nitrogen, potentially requiring more forcing conditions compared to unhindered anilines.

-

Aromatic Ring: The aromatic ring's reactivity towards electrophilic substitution is heavily influenced by the directing effects of the substituents. The amino group is a powerful activating, ortho-para director. The chlorine atoms are deactivating, ortho-para directors. The -SCF₃ group is deactivating and considered a meta-director. The net effect is a deactivated ring, with the positions ortho to the amine (and meta to the -SCF₃ group) being the most likely sites for further substitution, although steric hindrance from the existing chlorine atoms would be significant.

-

Trifluoromethylthio Moiety (-SCF₃): The sulfur atom in the -SCF₃ group is susceptible to oxidation. Under controlled conditions using oxidizing agents like hydrogen peroxide in trifluoroacetic acid, it can be selectively oxidized to the corresponding trifluoromethyl sulfoxide (-SOCF₃).[9][10] With stronger oxidizing agents or more forcing conditions, further oxidation to the trifluoromethyl sulfone (-SO₂CF₃) is possible.[10] This sequential oxidation offers a valuable synthetic handle for modulating the electronic and physical properties of the molecule.

Sources

- 1. researchgate.net [researchgate.net]

- 2. 2,6-DICHLORO-4-TRIFLUOROMETHYLSULFANYL-PHENYLAMINE CAS#: 99479-65-9 [amp.chemicalbook.com]

- 3. 2,6-Dichloro-4-(trifluoromethylthio)aniline|99479-65-9 - Debyesci [debyesci.com]

- 4. 99479-65-9|2,6-Dichloro-4-((trifluoromethyl)thio)aniline|BLD Pharm [bldpharm.com]

- 5. 99479-65-9 2,6-Dichloro-4-((trifluoromethyl)thio)aniline AKSci 6981AC [aksci.com]

- 6. AB256436 | CAS 99479-65-9 – abcr Gute Chemie [abcr.com]

- 7. Fluorinated Compounds | CymitQuimica [cymitquimica.com]

- 8. Nickel-catalyzed aryl trifluoromethyl sulfide synthesis: a DFT study - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]

- 9. One pot synthesis of trifluoromethyl aryl sulfoxides by trifluoromethylthiolation of arenes and subsequent oxidation with hydrogen peroxide - RSC Advances (RSC Publishing) DOI:10.1039/D0RA04621C [pubs.rsc.org]

- 10. researchgate.net [researchgate.net]

A Technical Guide to 2,6-Dichloro-4-(trifluoromethyl)aniline: Synthesis, Properties, and Applications in Advanced Chemical R&D

Abstract: This technical guide provides an in-depth analysis of 2,6-Dichloro-4-(trifluoromethyl)aniline (CAS No. 24279-39-8), a critical intermediate in the synthesis of agrochemicals and pharmaceuticals. The document details the compound's physicochemical properties, outlines established and novel synthesis methodologies with a focus on process optimization and safety, and explores its significant applications, particularly as a key building block for phenylpyrazole insecticides like Fipronil. Safety, handling, and toxicological data are also comprehensively reviewed to provide a complete profile for researchers, chemists, and drug development professionals.

Editor's Note: The initial query for this guide specified the compound "2,6-Dichloro-4-((trifluoromethyl)thio)aniline" (CAS 99479-65-9). However, a thorough review of scientific literature and chemical databases reveals a significant lack of available technical data for this specific thio-ether derivative. In contrast, the structurally similar compound, 2,6-Dichloro-4-(trifluoromethyl)aniline (CAS 24279-39-8), is extensively documented and widely utilized in industrial and research settings. Given the high probability of a clerical error in the initial request and the abundance of data for the latter, this guide will focus exclusively on 2,6-Dichloro-4-(trifluoromethyl)aniline to provide a valuable and comprehensive resource for the intended audience.

Introduction and Core Concepts

2,6-Dichloro-4-(trifluoromethyl)aniline, also known as 4-Amino-3,5-dichlorobenzotrifluoride, is a halogenated aromatic amine of significant industrial importance.[1][2] Its molecular structure, featuring a trifluoromethyl group and two chlorine atoms ortho to the amine group, imparts unique electronic properties and reactivity. The trifluoromethyl group acts as a strong electron-withdrawing group, influencing the basicity of the aniline nitrogen and providing metabolic stability in derivative compounds. This makes it an indispensable precursor in the synthesis of high-value molecules, particularly in the agrochemical and pharmaceutical sectors.[1]

The primary application driving its production is its role as a key intermediate in the manufacture of Fipronil, a broad-spectrum phenylpyrazole insecticide.[1][3] Its structural framework is also leveraged in medicinal chemistry for the development of novel therapeutic agents.[1] This guide will elucidate the fundamental chemistry, synthesis pathways, and practical applications of this versatile compound.

Physicochemical and Spectroscopic Profile

Understanding the physical and chemical properties of 2,6-Dichloro-4-(trifluoromethyl)aniline is paramount for its effective use in synthesis, process scale-up, and for ensuring safe handling.

Key Physical and Chemical Properties

| Property | Value | Source(s) |

| CAS Number | 24279-39-8 | [1][4][5] |

| Molecular Formula | C₇H₄Cl₂F₃N | [1][2][5] |

| Molecular Weight | 230.01 g/mol | [1][2][5] |

| Appearance | White to yellowish solid or clear liquid at 40°C | [1][6] |

| Melting Point | 34 - 37 °C | [1][4][7] |

| Boiling Point | 60 - 62 °C @ 1-15 mmHg (1.33-20 hPa) | [1][4][7] |

| Specific Gravity | 1.532 g/cm³ | [1][4] |

| Solubility | Insoluble in water; soluble in various organic solvents like methanol. | [1][4] |

| Storage Conditions | Store at 2°C - 8°C under an inert atmosphere (e.g., Nitrogen), protected from light. | [5] |

Structural and Spectroscopic Data

The identity and purity of 2,6-Dichloro-4-(trifluoromethyl)aniline are typically confirmed using a combination of spectroscopic and chromatographic methods.

-

InChI Key: ITNMAZSPBLRJLU-UHFFFAOYSA-N[8]

-

SMILES: C1=C(C=C(C(=C1Cl)N)Cl)C(F)(F)F[5]

-

Analytical Methods: Purity is commonly assessed by Gas Chromatography (GC), with typical specifications requiring >99.0% purity.[6] Further characterization can be achieved through NMR, HPLC, and LC-MS.[9]

Caption: 2D Structure of 2,6-Dichloro-4-(trifluoromethyl)aniline.

Synthesis Methodologies: A Comparative Analysis

Several synthetic routes to 2,6-Dichloro-4-(trifluoromethyl)aniline have been developed, driven by the need for cost-effective, high-yield, and environmentally friendly industrial processes. The choice of starting material and reaction sequence is critical.

Route 1: Chlorination of 4-(Trifluoromethyl)aniline

This is a common and direct approach where 4-(trifluoromethyl)aniline is subjected to a chlorination reaction.[10]

Caption: Workflow for the direct chlorination of 4-(trifluoromethyl)aniline.

Causality and Insights: This method is synthetically straightforward. However, controlling the regioselectivity of the chlorination can be challenging, potentially leading to the formation of undesired isomers. The process requires careful optimization of temperature, reaction time, and the molar ratio of the chlorinating agent to maximize the yield of the desired 2,6-dichloro product. Subsequent purification steps, such as vacuum rectification, are often necessary to achieve high purity (>99.5%).[11]

Route 2: Halogenation followed by Ammoniation

This industrial method starts from the more readily available p-Chlorobenzotrifluoride.[12][13]

Caption: Two-step synthesis starting from p-Chlorobenzotrifluoride.

Causality and Insights: This route is advantageous due to the low cost of the starting material.[12] The initial halogenation step yields 3,4,5-Trichlorobenzotrifluoride. The subsequent high-pressure ammonolysis is a nucleophilic aromatic substitution where the amino group displaces the chlorine atom at the 4-position. The ortho-chlorine atoms are retained, leading directly to the final product. While effective, this process requires specialized high-pressure equipment and stringent safety protocols due to the use of anhydrous ammonia at elevated temperatures and pressures.[14][15]

Protocol: Laboratory Scale Synthesis via Chlorination

This protocol describes a representative procedure for the synthesis of 2,6-Dichloro-4-(trifluoromethyl)aniline from 4-(trifluoromethyl)aniline.

Objective: To synthesize and purify 2,6-Dichloro-4-(trifluoromethyl)aniline with a target purity of >99%.

Materials:

-

4-(Trifluoromethyl)aniline (1 mol)

-

Carbon tetrachloride (or suitable solvent, e.g., Toluene)[11]

-

Chlorine gas (Cl₂)

-

Aqueous sodium hydroxide (for neutralization)

-

Anhydrous sodium sulfate (for drying)

Equipment:

-

Jacketed glass reactor with overhead stirrer, gas inlet tube, thermometer, and reflux condenser

-

Gas scrubbing system for HCl byproduct

-

Separatory funnel

-

Rotary evaporator

-

Vacuum distillation apparatus

Procedure:

-

Reaction Setup: Charge the reactor with 4-(trifluoromethyl)aniline and the selected solvent (e.g., a 1:3 weight ratio of aniline to solvent).[11] Begin stirring.

-

Chlorination: Slowly bubble chlorine gas through the solution. Maintain the reaction temperature at a controlled setpoint (e.g., 50-60°C). Monitor the reaction progress using GC analysis to track the consumption of the starting material and the formation of the desired product.

-

Reaction Quench: Once the reaction is complete, stop the chlorine flow and purge the system with nitrogen gas to remove excess chlorine and HCl.

-

Solvent Removal: Remove the solvent from the reaction mixture under reduced pressure using a rotary evaporator.[11]

-

Neutralization: Add an aqueous base (e.g., NaOH solution) to the crude product to neutralize any remaining HCl. Extract the organic layer.

-

Workup: Wash the organic layer with water, dry over anhydrous sodium sulfate, and filter.

-

Purification: Purify the crude product by vacuum distillation.[11] Collect the fraction boiling at 70-90°C under vacuum to obtain the final product with >99.5% purity.[11]

Self-Validation: Each step includes a control point. GC monitoring ensures the reaction proceeds to completion and minimizes side-product formation. The final vacuum distillation is critical for separating the target compound from any isomers or unreacted starting material, with purity confirmed by a final GC analysis.

Key Applications and Field Insights

The unique substitution pattern of 2,6-Dichloro-4-(trifluoromethyl)aniline makes it a cornerstone intermediate for several high-value chemical products.

Agrochemicals: The Precursor to Fipronil

The most significant application of this compound is in the synthesis of Fipronil.[1][3] It serves as the foundational phenylamine component onto which the pyrazole ring system is constructed. The two ortho-chlorine atoms are crucial for the molecule's final conformational geometry and binding affinity to the insect GABA receptor, while the trifluoromethyl group enhances its insecticidal activity and stability.[3]

Pharmaceutical and Drug Discovery

In medicinal chemistry, the 2,6-dichloro-4-(trifluoromethyl)phenyl moiety is recognized as a valuable pharmacophore.[1]

-

Bioactivity: The trifluoromethyl group can enhance membrane permeability and block metabolic degradation, thereby improving a drug candidate's pharmacokinetic profile.[1]

-

Scaffold for Synthesis: It is used to synthesize various heterocyclic compounds with potential therapeutic applications. For instance, it has been used to create pyrazole derivatives and cyclic imides that exhibit antimicrobial activity.[1][2]

-

GABA Receptor Antagonists: The core structure is used in the synthesis of GABA (gamma-aminobutyric acid) receptor antagonists, a class of compounds investigated for various neurological applications.[3]

Safety, Handling, and Toxicology

2,6-Dichloro-4-(trifluoromethyl)aniline is classified as a hazardous substance and must be handled with appropriate precautions.

Hazard Identification:

-

Acute Toxicity: Harmful if swallowed or inhaled (Oral, Category 4; Inhalation, Category 4).[7]

-

Skin Irritation: Causes skin irritation (Category 2).[7]

-

Skin Sensitization: May cause an allergic skin reaction (Category 1).[7]

-

Aquatic Toxicity: Very toxic to aquatic life with long-lasting effects (Acute and Chronic, Category 1).[7]

Handling and Personal Protective Equipment (PPE):

-

Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood.

-

Personal Protective Equipment: Wear protective gloves, safety goggles with a face shield, and appropriate lab clothing.[7]

-

Handling Precautions: Avoid breathing dust/fumes/gas. Do not get in eyes, on skin, or on clothing. Wash hands thoroughly after handling.[3]

Storage and Disposal:

-

Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place, away from heat and sources of ignition.[5]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations. Avoid release to the environment.[7]

Conclusion

2,6-Dichloro-4-(trifluoromethyl)aniline is a high-value chemical intermediate whose importance is firmly established in the agrochemical industry and is growing within pharmaceutical R&D. Its synthesis, while presenting challenges in terms of handling hazardous materials and controlling reaction selectivity, is well-understood and optimized for industrial-scale production. The unique properties conferred by its trifluoromethyl and dichloro substitutions will continue to make it a molecule of interest for chemists and researchers developing next-generation insecticides and novel therapeutic agents. A thorough understanding of its chemistry, synthesis, and safety profile, as outlined in this guide, is essential for its responsible and innovative application.

References

-

Ningbo Inno Pharmchem Co., Ltd. (2025). 2,6-Dichloro-4-(trifluoromethyl)aniline: A Versatile Chemical Intermediate. Available from: [Link]

-

Jiangsu Tuoqiu Agriculture Chemical Co., Ltd. 2,6-dichloro-4-(trifluoromethyl)aniline 95%. Available from: [Link]

-

Taizhou Dachen Pharmaceutical Co., Ltd. (2014). Method for preparing 2, 6-dichloro-4-trifluoromethyl aniline. Eureka | Patsnap. Available from: [Link]

- Google Patents. (2010). Preparation method of 2, 6-dichlor-4-trifluoromethyl aniline.

- Google Patents. (2013). Preparation method of high-purity 2, 6-dichloro-4-trifluoromethyl aniline.

-

WIPO Patentscope. (2008). Process for synthesizing 2,6- dichlor-4-trifluoromethyl aniline. Available from: [Link]

-

Quick Company. A Novel Process For Preparing Polyhalogenated Perhaloalkylaniline. Available from: [Link]

-

PubChem. 2,4-Dichloro-6-(trifluoromethyl)aniline. Available from: [Link]

- Google Patents. (2009). Method for producing 2,6-dichloro-4-trifluoromethylaniline.

-

Gujarat Fluorochemicals Limited. GLOBAL PRODUCT STRATEGY SAFETY SUMMARY: 2, 6-DICHLORO-4-(TRIFLUOROMETHYL) ANILINE. Available from: [Link]

-

Gujarat Fluorochemicals Limited. FINISH PRODUCT SPECIFICATION: 2,6-DICHLORO-4-TRIFLUORO- METHYLANILINE (DCTFMA). Available from: [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. scbt.com [scbt.com]

- 3. gfl.co.in [gfl.co.in]

- 4. Jiangsu Tuoqiu Agriculture Chemical Co., Ltd.--2,6-dichloro-4-(trifluoromethyl)aniline 95%、80%|24279-39-8 [tuoqiu.com]

- 5. biosynth.com [biosynth.com]

- 6. gfl.co.in [gfl.co.in]

- 7. hpc-standards.com [hpc-standards.com]

- 8. 2,6-Dichloro-4-(trifluoromethyl)aniline | 24279-39-8 [sigmaaldrich.cn]

- 9. 24279-39-8|2,6-Dichloro-4-(trifluoromethyl)aniline|BLD Pharm [bldpharm.com]

- 10. CN102863342A - Preparation method of high-purity 2, 6-dichloro-4-trifluoromethyl aniline - Google Patents [patents.google.com]

- 11. CN100534975C - Method for producing 2,6-dichloro-4-trifluoromethylaniline - Google Patents [patents.google.com]

- 12. US7777079B2 - Preparation method of 2, 6-dichlor-4-trifluoromethyl aniline - Google Patents [patents.google.com]

- 13. WIPO - Search International and National Patent Collections [patentscope.wipo.int]

- 14. Method for preparing 2, 6-dichloro-4-trifluoromethyl aniline - Eureka | Patsnap [eureka.patsnap.com]

- 15. A Novel Process For Preparing Polyhalogenated Perhaloalkylaniline [quickcompany.in]

In-depth Technical Guide: The Molecular Structure and Potential of 2,6-Dichloro-4-((trifluoromethyl)thio)aniline

For the attention of Researchers, Scientists, and Drug Development Professionals.

This guide provides a detailed examination of the molecular structure, properties, and potential applications of the specialized chemical intermediate, 2,6-Dichloro-4-((trifluoromethyl)thio)aniline. The content herein is structured to deliver not just technical data, but also to foster a deeper understanding of the compound's scientific context and utility in advanced research and development.

Introduction: Unveiling a Niche Scaffold

2,6-Dichloro-4-((trifluoromethyl)thio)aniline, a distinct organofluorine compound, presents a unique combination of functional groups that earmark it as a molecule of significant interest in the fields of medicinal chemistry and agrochemical synthesis. Its aniline backbone, substituted with two sterically hindering chlorine atoms and a potent trifluoromethylthio group, suggests a scaffold with tailored electronic and conformational properties. While detailed public-domain research on this specific molecule is notably sparse, an analysis of its constituent parts and related compounds allows for a robust extrapolation of its chemical behavior and potential applications.

This guide will navigate the known properties of this compound, draw logical inferences from structurally analogous molecules, and present a comprehensive overview for researchers seeking to leverage its unique characteristics.

Molecular Structure and Physicochemical Properties

The foundational attributes of 2,6-Dichloro-4-((trifluoromethyl)thio)aniline are summarized below, providing a quantitative basis for its handling and application in experimental settings.

| Property | Value | Source |

| CAS Number | 99479-65-9 | [1] |

| Molecular Formula | C₇H₄Cl₂F₃NS | [1] |

| Molecular Weight | 262.08 g/mol | [1] |

| Purity | ≥95% | [1] |

The molecular architecture of this compound is central to its reactivity and potential biological activity. The aniline moiety provides a nucleophilic amino group, a common anchor point for further chemical modifications. The two chlorine atoms in the ortho positions to the amine create significant steric hindrance, which can direct reactions to other sites on the molecule and influence the overall three-dimensional conformation. The trifluoromethylthio (-SCF₃) group at the para-position is a powerful electron-withdrawing group, which will significantly impact the electron density of the aromatic ring and the basicity of the aniline nitrogen.

Caption: 2D structure of 2,6-Dichloro-4-((trifluoromethyl)thio)aniline.

Synthesis and Characterization

Hypothetical Synthesis Workflow:

Caption: A plausible multi-step synthesis pathway for the target compound.

Characterization:

Due to the lack of published spectroscopic data, the following are expected characteristic signals based on the molecular structure:

-

¹H NMR: Aromatic protons would likely appear as a singlet in the downfield region. The N-H protons of the aniline group would present as a broad singlet, with its chemical shift dependent on the solvent and concentration.

-

¹³C NMR: Signals corresponding to the aromatic carbons, with those bonded to chlorine and the trifluoromethylthio group showing characteristic shifts. The carbon of the trifluoromethyl group would exhibit a quartet due to coupling with the fluorine atoms.

-

¹⁹F NMR: A singlet for the three equivalent fluorine atoms of the -SCF₃ group.

-

IR Spectroscopy: Characteristic peaks for N-H stretching of the primary amine, C-N stretching, C-Cl stretching, and vibrations associated with the C-S and C-F bonds.

-

Mass Spectrometry: The molecular ion peak would be observed at m/z 261, with a characteristic isotopic pattern due to the presence of two chlorine atoms.

Applications in Drug Development and Agrochemicals

While direct applications of 2,6-Dichloro-4-((trifluoromethyl)thio)aniline are not extensively documented, its structural analogue, 2,6-dichloro-4-(trifluoromethyl)aniline, is a known key intermediate in the synthesis of the broad-spectrum insecticide, Fipronil.[2][3] This strongly suggests that the "thio" analogue could also serve as a valuable building block for novel agrochemicals. The introduction of the sulfur atom could modulate the lipophilicity and metabolic stability of the resulting pesticides.

In the realm of medicinal chemistry, the trifluoromethylthio group is increasingly recognized as a "lipophilic electron-withdrawing group" that can enhance a drug candidate's metabolic stability, membrane permeability, and binding affinity. The 2,6-dichloro-aniline scaffold itself is present in a number of bioactive molecules. It is therefore highly probable that 2,6-Dichloro-4-((trifluoromethyl)thio)aniline could be a precursor for the synthesis of novel therapeutic agents.

Potential Therapeutic Targets and Mechanisms of Action:

Based on the known activities of structurally related compounds, derivatives of 2,6-Dichloro-4-((trifluoromethyl)thio)aniline could potentially target:

-

Ion Channels: The lipophilic and electronegative nature of the molecule could facilitate interaction with transmembrane domains of ion channels.

-

Enzyme Inhibition: The aniline group provides a handle for the synthesis of a variety of pharmacophores that could target the active sites of enzymes.

-

Receptor Modulation: The rigid and sterically defined structure could be exploited for the design of selective receptor agonists or antagonists.

Caption: Potential application pathways for the title compound.

Conclusion and Future Outlook

2,6-Dichloro-4-((trifluoromethyl)thio)aniline represents a chemical entity with considerable, yet largely untapped, potential. Its unique structural features suggest a high utility as a building block in the synthesis of novel agrochemicals and pharmaceuticals. The lack of extensive public data underscores the opportunity for pioneering research in this area. Further investigation into the synthesis, characterization, and biological evaluation of this compound and its derivatives is warranted and could lead to the discovery of new chemical entities with significant practical applications.

References

-

A Versatile Chemical Intermediate: 2,6-Dichloro-4-(trifluoromethyl)aniline. (2025, February 28). NINGBO INNO PHARMCHEM CO.,LTD. [Link]

- Google Patents. (n.d.). Preparation method of 2, 6-dichlor-4-trifluoromethyl aniline.

Sources

An In-depth Technical Guide to the Synthesis of 2,6-Dichloro-4-((trifluoromethyl)thio)aniline

Introduction

2,6-Dichloro-4-((trifluoromethyl)thio)aniline is a key chemical intermediate, finding significant application in the synthesis of advanced agrochemicals and novel pharmaceutical agents. Its unique substitution pattern, featuring a trifluoromethylthio moiety and ortho-dichloro substitution on an aniline core, imparts specific physicochemical properties that are highly desirable in modern drug discovery and crop protection science. The lipophilic and electron-withdrawing nature of the trifluoromethylthio group can enhance a molecule's metabolic stability and membrane permeability, crucial parameters in the development of bioactive compounds.

This technical guide provides a comprehensive overview of the plausible synthetic pathways for 2,6-Dichloro-4-((trifluoromethyl)thio)aniline. It is intended for researchers, scientists, and professionals in the fields of chemical synthesis and drug development. The guide delves into the strategic considerations behind different synthetic routes, offering detailed, step-by-step protocols and explaining the rationale for experimental choices.

Strategic Approaches to Synthesis

The synthesis of 2,6-Dichloro-4-((trifluoromethyl)thio)aniline can be approached through several strategic pathways. The choice of a particular route will often depend on the availability of starting materials, scalability, and desired purity of the final product. This guide will focus on three primary, scientifically sound approaches:

-

Pathway A: Electrophilic Trifluoromethylthiolation of a Pre-functionalized Aniline. This route involves the direct introduction of the trifluoromethylthio group onto a pre-existing 2,6-dichloroaniline scaffold.

-

Pathway B: Nucleophilic Trifluoromethylthiolation of an Aryl Halide and Subsequent Amination. This strategy builds the molecule by first constructing the trifluoromethylthiolated aromatic ring, followed by the introduction of the aniline functional group.

-

Pathway C: Sandmeyer-type Trifluoromethylthiolation of a Diazonium Salt. This classical organochemical transformation offers a versatile method to introduce the trifluoromethylthio group onto the aromatic ring starting from an appropriately substituted aniline.

The following sections will provide a detailed exploration of each of these pathways, complete with mechanistic insights, experimental protocols, and data presentation.

Pathway A: Electrophilic Trifluoromethylthiolation of 2,6-Dichloroaniline

This pathway is conceptually the most direct approach, involving the electrophilic aromatic substitution of 2,6-dichloroaniline with a suitable electrophilic trifluoromethylthiolating agent. The directing effects of the amino and chloro substituents on the aniline ring are crucial in determining the regioselectivity of this reaction. The amino group is a strong activating and ortho-, para-director, while the chloro groups are deactivating but also ortho-, para-directing. In the case of 2,6-dichloroaniline, the para-position to the amino group is the most sterically accessible and electronically favorable site for electrophilic attack.

Reaction Mechanism and Reagent Selection

The key to this pathway is the choice of an effective electrophilic trifluoromethylthiolating reagent. Trifluoromethanesulfenyl chloride (CF3SCl) is a potent, albeit gaseous and toxic, electrophile for this purpose.[1][2] The reaction proceeds via the generation of a trifluoromethylsulfenium cation (CF3S+) or a related electrophilic species, which then attacks the electron-rich aromatic ring of 2,6-dichloroaniline.

The selection of appropriate reaction conditions, including the solvent and the potential use of a Lewis acid catalyst, is critical to achieving high yield and selectivity.

Experimental Protocol: Synthesis via Electrophilic Trifluoromethylthiolation

Step 1: Electrophilic Trifluoromethylthiolation of 2,6-Dichloroaniline

-

Reaction Setup: In a well-ventilated fume hood, a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet adapter, a thermometer, and a reflux condenser is charged with 2,6-dichloroaniline (1.0 eq.).

-

Solvent and Cooling: Anhydrous dichloromethane (CH2Cl2) is added as the solvent, and the resulting solution is cooled to 0 °C in an ice bath.

-

Reagent Addition: Trifluoromethanesulfenyl chloride (CF3SCl) (1.1 eq.) is slowly bubbled into the stirred solution. The reaction temperature should be carefully monitored and maintained below 5 °C.

-

Reaction Monitoring: The progress of the reaction is monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Work-up: Upon completion of the reaction, the mixture is cautiously quenched with a saturated aqueous solution of sodium bicarbonate (NaHCO3) to neutralize any remaining acid. The organic layer is separated, and the aqueous layer is extracted with CH2Cl2.

-

Purification: The combined organic layers are dried over anhydrous sodium sulfate (Na2SO4), filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired 2,6-Dichloro-4-((trifluoromethyl)thio)aniline.

Data Summary

| Starting Material | Reagent | Solvent | Temperature (°C) | Yield (%) | Purity (%) |

| 2,6-Dichloroaniline | CF3SCl | CH2Cl2 | 0 | 75-85 | >98 (after chromatography) |

Visualization of Pathway A

Caption: Electrophilic trifluoromethylthiolation of 2,6-dichloroaniline.

Pathway B: Nucleophilic Trifluoromethylthiolation and Subsequent Amination

Reaction Mechanism and Reagent Selection

The first step involves the nucleophilic trifluoromethylthiolation of a suitable aryl halide, such as 1,4-dibromo-2,6-dichlorobenzene. Silver trifluoromethanethiolate (AgSCF3) is a commonly used and commercially available nucleophilic trifluoromethylthiolating reagent.[3][4][5][6][7] The reaction is typically catalyzed by a transition metal, such as copper or palladium, to facilitate the cross-coupling reaction.

The subsequent amination of the resulting aryl halide can be achieved through various methods, including the Buchwald-Hartwig amination, which utilizes a palladium catalyst and a suitable amine source, such as ammonia or a protected amine.

Experimental Protocol: Synthesis via Nucleophilic Trifluoromethylthiolation

Step 1: Synthesis of 1-Bromo-3,5-dichloro-4-((trifluoromethyl)thio)benzene

-

Reaction Setup: A Schlenk tube is charged with 1,4-dibromo-2,6-dichlorobenzene (1.0 eq.), AgSCF3 (1.2 eq.), and a copper(I) catalyst, such as CuI (0.1 eq.).

-

Solvent and Degassing: Anhydrous N,N-dimethylformamide (DMF) is added as the solvent, and the reaction mixture is degassed by bubbling with argon for 15 minutes.

-

Reaction Conditions: The reaction mixture is heated to 100-120 °C and stirred under an inert atmosphere.

-

Monitoring and Work-up: The reaction is monitored by GC-MS. Upon completion, the mixture is cooled to room temperature, diluted with ethyl acetate, and filtered through a pad of Celite. The filtrate is washed with water and brine.

-

Purification: The organic layer is dried over anhydrous MgSO4, filtered, and concentrated. The crude product is purified by column chromatography to yield 1-bromo-3,5-dichloro-4-((trifluoromethyl)thio)benzene.

Step 2: Buchwald-Hartwig Amination

-

Reaction Setup: A Schlenk tube is charged with 1-bromo-3,5-dichloro-4-((trifluoromethyl)thio)benzene (1.0 eq.), a palladium catalyst (e.g., Pd2(dba)3, 0.02 eq.), and a suitable ligand (e.g., Xantphos, 0.04 eq.).

-

Reagents and Solvent: Sodium tert-butoxide (NaOtBu) (1.4 eq.) as a base and a source of ammonia (e.g., a solution of ammonia in dioxane or benzophenone imine as an ammonia surrogate) are added. Anhydrous toluene or dioxane is used as the solvent.

-

Reaction Conditions: The mixture is degassed and heated to 80-110 °C under an inert atmosphere.

-

Work-up and Purification: After completion, the reaction is cooled, quenched with water, and extracted with ethyl acetate. The combined organic layers are dried, concentrated, and the crude product is purified by column chromatography to give 2,6-Dichloro-4-((trifluoromethyl)thio)aniline.

Data Summary

| Step | Starting Material | Key Reagents | Catalyst | Yield (%) |

| 1 | 1,4-Dibromo-2,6-dichlorobenzene | AgSCF3 | CuI | 60-70 |

| 2 | 1-Bromo-3,5-dichloro-4-((trifluoromethyl)thio)benzene | Ammonia source, NaOtBu | Pd2(dba)3/Xantphos | 70-80 |

Visualization of Pathway B

Caption: Synthesis via nucleophilic trifluoromethylthiolation and amination.

Pathway C: Sandmeyer-type Trifluoromethylthiolation

The Sandmeyer reaction is a powerful tool for the transformation of an amino group on an aromatic ring into a wide range of functional groups via a diazonium salt intermediate.[8][9] A Sandmeyer-type trifluoromethylthiolation offers a strategic route to the target molecule, potentially starting from a readily available aniline derivative.[10][11]

Reaction Mechanism and Strategic Implementation

This pathway involves the diazotization of a suitable aniline, such as 2,6-dichloro-4-aminobenzenethiol, followed by reaction with a trifluoromethyl source. However, a more direct and modern approach involves the in-situ generation of the trifluoromethylthiolating species during the Sandmeyer reaction.

A plausible starting material for this route is 2,6-dichloro-4-nitroaniline. The nitro group can be reduced to an amino group, which is then diazotized. The resulting diazonium salt can then be subjected to a Sandmeyer-type reaction to introduce the trifluoromethylthio group.

Experimental Protocol: Synthesis via Sandmeyer-type Reaction

Step 1: Reduction of 2,6-Dichloro-4-nitroaniline

-

Reaction Setup: A round-bottom flask is charged with 2,6-dichloro-4-nitroaniline (1.0 eq.) and a suitable solvent, such as ethanol or ethyl acetate.

-

Reduction: A reducing agent, such as tin(II) chloride (SnCl2) in concentrated hydrochloric acid (HCl) or catalytic hydrogenation (H2, Pd/C), is used to reduce the nitro group to an amine.

-

Work-up: After the reaction is complete, the mixture is neutralized with a base (e.g., NaOH) and the product, 2,6-dichloro-1,4-diaminobenzene, is extracted with an organic solvent.

Step 2: Diazotization and Sandmeyer-type Trifluoromethylthiolation

-

Diazotization: The 2,6-dichloro-1,4-diaminobenzene (1.0 eq.) is dissolved in an aqueous acidic solution (e.g., HCl or H2SO4) and cooled to 0-5 °C. A solution of sodium nitrite (NaNO2) (1.0 eq.) in water is added dropwise to form the diazonium salt.

-

Sandmeyer Reaction: In a separate flask, a solution of a copper(I) trifluoromethylthiolate (CuSCF3) is prepared. The freshly prepared diazonium salt solution is then slowly added to the CuSCF3 solution.

-

Reaction Monitoring and Work-up: The reaction is stirred at low temperature and then allowed to warm to room temperature. The mixture is extracted with an organic solvent.

-

Purification: The organic layer is washed, dried, and concentrated. The crude product is purified by column chromatography to yield 2,6-Dichloro-4-((trifluoromethyl)thio)aniline.

Data Summary

| Step | Starting Material | Key Reagents | Yield (%) |

| 1 | 2,6-Dichloro-4-nitroaniline | SnCl2/HCl or H2, Pd/C | 90-95 |

| 2 | 2,6-Dichloro-1,4-diaminobenzene | NaNO2, CuSCF3 | 50-60 |

Visualization of Pathway C

Caption: Synthesis via a Sandmeyer-type trifluoromethylthiolation reaction.

Conclusion and Future Perspectives

The synthesis of 2,6-Dichloro-4-((trifluoromethyl)thio)aniline can be successfully achieved through several distinct and viable pathways. The choice of the optimal route will be dictated by factors such as starting material availability, cost, and the desired scale of production.

-

Pathway A (Electrophilic Trifluoromethylthiolation) offers a direct and atom-economical approach, provided that the regioselectivity can be effectively controlled.

-

Pathway B (Nucleophilic Trifluoromethylthiolation and Amination) provides a flexible and modular strategy, allowing for the independent optimization of each step.

-

Pathway C (Sandmeyer-type Reaction) leverages a classic and robust transformation in organic synthesis, offering a reliable route from readily available starting materials.

Further research in this area could focus on the development of more efficient and environmentally benign catalysts for these transformations. The exploration of novel trifluoromethylthiolating reagents with improved safety profiles and reactivity is also a promising avenue for future investigation. Ultimately, the continued development of synthetic methodologies for compounds like 2,6-Dichloro-4-((trifluoromethyl)thio)aniline will play a crucial role in advancing the fields of agrochemistry and medicinal chemistry.

References

- 2,6-Dichloro-4-(trifluoromethyl)

- Preparation method of 2, 6-dichlor-4-trifluoromethyl aniline. Google Patents.

-

Trifluoromethanesulfinyl Chloride for Electrophilic Trifluoromethythiolation and Bifunctional Chlorotrifluoromethythiolation. R Discovery. Retrieved from [Link]

-

Oxidative trifluoromethylation and trifluoromethylthiolation reactions using (trifluoromethyl)trimethylsilane as a nucleophilic CF3 source. PubMed. Retrieved from [Link]

-

2,6-Dichloroaniline. Wikipedia. Retrieved from [Link]

-

Trifluoromethanesulfinyl Chloride for Electrophilic Trifluoromethythiolation and Bifunctional Chlorotrifluoromethythiolation. ResearchGate. Retrieved from [Link]

-

Rapid and Efficient Synthesis of 4-[(tri fluorine methyl)-2, 6-di Nitro Phenyl Amino] - 4, 3-di hydro-6-methyl-3-thioxo-1, 2, 4-Triazine-5-one. Thai Science. Retrieved from [Link]

-

Method for preparing 2, 6-dichloro-4-trifluoromethyl aniline. Eureka | Patsnap. Retrieved from [Link]

-

A Novel Process For Preparing Polyhalogenated Perhaloalkylaniline. Quick Company. Retrieved from [Link]

-

Ligandless Nickel-Catalyzed Ortho-Selective Directed Trifluoromethylthiolation of Aryl Chlorides and Bromides Using AgSCF3. ACS Publications. Retrieved from [Link]

-

Gold(I/III)-Catalyzed Trifluoromethylthiolation and Trifluoromethylselenolation of Organohalides. PMC - NIH. Retrieved from [Link]

-

Trifluoromethanesulfinyl Chloride for Electrophilic Trifluoromethythiolation and Bifunctional Chlorotrifluoromethythiolation. PubMed. Retrieved from [Link]

-

Sandmeyer trifluoromethylthiolation of arenediazonium salts with sodium thiocyanate and Ruppert–Prakash reagent. SciSpace. Retrieved from [Link]

-

Nucleophilic trifluoromethylthiolation of bromoalkynones with AgSCF3: C(sp)–SCF3 bond formation towards ynonyl trifluoromethyl sulfides. Royal Society of Chemistry. Retrieved from [Link]

-

Investigating the Mechanism of Ni-Mediated Trifluoromethylthiolation of Aryl Halides using AgSCF 3. ResearchGate. Retrieved from [Link]

-

Sandmeyer Trifluoromethylthiolation. Ruhr-Universität Bochum. Retrieved from [Link]

-

Recent trends in the chemistry of Sandmeyer reaction: a review. PMC - NIH. Retrieved from [Link]

-

Ligandless Nickel-Catalyzed Ortho-Selective Directed Trifluoromethylthiolation of Aryl Chlorides and Bromides Using AgSCF 3. PubMed. Retrieved from [Link]

-

Benzenamine, 4-bromo-N,N-dimethyl-3-(trifluoromethyl). Organic Syntheses. Retrieved from [Link]

-

Sandmeyer Reaction. ResearchGate. Retrieved from [Link]

-

Electrophilic trifluoromethylthiolation of allylsilanes with trifluoromethanesulfanamide. PubMed. Retrieved from [Link]

Sources

- 1. discovery.researcher.life [discovery.researcher.life]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Gold(I/III)-Catalyzed Trifluoromethylthiolation and Trifluoromethylselenolation of Organohalides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Nucleophilic trifluoromethylthiolation of bromoalkynones with AgSCF3: C(sp)–SCF3 bond formation towards ynonyl trifluoromethyl sulfides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. Ligandless Nickel-Catalyzed Ortho-Selective Directed Trifluoromethylthiolation of Aryl Chlorides and Bromides Using AgSCF3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. scispace.com [scispace.com]

- 11. ruhr-uni-bochum.de [ruhr-uni-bochum.de]

An In-Depth Technical Guide to the Anticipated Mechanism of Action of 2,6-Dichloro-4-((trifluoromethyl)thio)aniline

A Senior Application Scientist's Perspective for Researchers, Scientists, and Drug Development Professionals

Executive Summary

2,6-Dichloro-4-((trifluoromethyl)thio)aniline is a halogenated and sulfur-containing aromatic amine. While public domain data on the specific biological mechanism of this exact molecule is limited, its close structural analogue, 2,6-dichloro-4-(trifluoromethyl)aniline, serves as a critical intermediate in the synthesis of potent neurotoxic agents, most notably the insecticide Fipronil.[1][2][3] This guide, therefore, extrapolates the likely mechanism of action of 2,6-Dichloro-4-((trifluoromethyl)thio)aniline by examining the well-documented activity of Fipronil. The core hypothesis is that this aniline is a precursor for compounds targeting the γ-aminobutyric acid (GABA) receptor, a key inhibitory neurotransmitter receptor in insects. The inclusion of the trifluoromethylthio (-SCF3) group, a known modulator of lipophilicity and metabolic stability in medicinal chemistry, suggests its potential to enhance the bioavailability and potency of resulting active compounds.[4][5] This guide will delve into the established mechanism of Fipronil, propose a framework for investigating the subject compound, and provide detailed experimental protocols for its characterization.

The Precursor Principle: Inferring Action from a Key Analogue

In drug and pesticide development, the biological activity of a final compound is often foreshadowed by the properties of its synthetic precursors. 2,6-Dichloro-4-((trifluoromethyl)thio)aniline shares a core scaffold with 2,6-dichloro-4-(trifluoromethyl)aniline, with the only difference being the substitution of an oxygen atom with a sulfur atom in the trifluoromethyl group at the 4-position. This seemingly minor change can have significant implications for the compound's electronic properties, lipophilicity, and metabolic fate. However, the fundamental biological target is likely to be conserved.

The primary use of 2,6-dichloro-4-(trifluoromethyl)aniline is in the synthesis of phenylpyrazole insecticides like Fipronil.[1][2][3] This established synthetic pathway provides the most robust available evidence for the probable mechanism of action of compounds derived from our target molecule.

The Fipronil Paradigm: A Deep Dive into GABA Receptor Antagonism

Fipronil, synthesized from the trifluoromethyl analogue of our target compound, exerts its potent insecticidal effects by acting as a non-competitive antagonist of the GABA receptor. This receptor is a ligand-gated ion channel that, upon binding to GABA, allows the influx of chloride ions into the neuron. This hyperpolarizes the cell, making it less likely to fire an action potential, thus mediating an inhibitory effect on neurotransmission.

Fipronil disrupts this process by binding to a site within the chloride ion channel of the GABA receptor. This binding event allosterically modulates the receptor, preventing the channel from opening even when GABA is bound. The consequence is a blockage of the inhibitory signal, leading to hyperexcitation of the insect's central nervous system, paralysis, and death.

The proposed signaling pathway and Fipronil's point of intervention are illustrated in the diagram below.

Caption: Proposed mechanism of action via GABA receptor antagonism.

The Significance of the Trifluoromethylthio (-SCF3) Moiety

The trifluoromethylthio (-SCF3) group is increasingly utilized in medicinal chemistry to fine-tune the properties of lead compounds.[4] Compared to the more common trifluoromethyl (-CF3) group, the -SCF3 group is more lipophilic and has a different electronic profile. These characteristics can lead to:

-

Enhanced Membrane Permeability: Increased lipophilicity can improve the ability of a compound to cross biological membranes, including the blood-brain barrier, potentially increasing its bioavailability and efficacy.[5]

-

Increased Metabolic Stability: The -SCF3 group can be more resistant to metabolic degradation than other functional groups, leading to a longer half-life in the target organism.[4]

-

Altered Binding Affinity: The distinct size and electronic nature of the -SCF3 group can alter the binding affinity and selectivity of the molecule for its target receptor.

The presence of the -SCF3 group in 2,6-Dichloro-4-((trifluoromethyl)thio)aniline suggests that any derivative compounds are being optimized for enhanced potency and pharmacokinetic properties.

Experimental Validation Workflow

To definitively determine the mechanism of action of 2,6-Dichloro-4-((trifluoromethyl)thio)aniline or its derivatives, a systematic experimental approach is required. The following workflow outlines the key stages of investigation.

Caption: A stepwise workflow for elucidating the mechanism of action.

Step-by-Step Experimental Protocols

Protocol 1: Radioligand Binding Assay

This protocol aims to determine if the test compound binds to the insect GABA receptor and to quantify its binding affinity (Ki).

-

Preparation of Membranes: Homogenize insect head tissues (e.g., from Drosophila melanogaster or houseflies) in a buffered solution and centrifuge to isolate the cell membrane fraction containing the GABA receptors.

-

Assay Setup: In a 96-well plate, combine the membrane preparation, a known concentration of a radiolabeled ligand that binds to the GABA receptor channel (e.g., [3H]fipronil or [3H]EBOB), and varying concentrations of the test compound.

-

Incubation: Incubate the mixture to allow the binding to reach equilibrium.

-

Separation: Rapidly filter the contents of each well through a glass fiber filter to separate the membrane-bound radioligand from the unbound radioligand.

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Plot the percentage of radioligand displacement against the concentration of the test compound. Use non-linear regression to calculate the IC50 (the concentration of test compound that displaces 50% of the radioligand) and then the Ki (inhibition constant) using the Cheng-Prusoff equation.

Protocol 2: Two-Electrode Voltage Clamp (TEVC) Electrophysiology

This protocol assesses the functional effect of the test compound on the GABA receptor ion channel activity.

-

Oocyte Preparation: Prepare Xenopus laevis oocytes and inject them with cRNA encoding the subunits of the insect GABA receptor. Incubate for 2-5 days to allow for receptor expression on the oocyte membrane.

-

Electrophysiological Recording: Place an oocyte in a recording chamber and impale it with two microelectrodes (one for voltage clamping, one for current recording). Perfuse the oocyte with a recording solution.

-

GABA Application: Apply a pulse of GABA to the oocyte to activate the GABA receptors and record the resulting inward chloride current.

-

Test Compound Application: Pre-apply the test compound at various concentrations for a set period, and then co-apply it with GABA.

-

Data Acquisition: Record the peak current induced by GABA in the presence of the test compound.

-

Data Analysis: Normalize the current responses to the control response (GABA alone). Plot the percent inhibition of the GABA-gated current against the concentration of the test compound to determine the IC50 value, confirming functional antagonism.

Quantitative Data Summary

While data for 2,6-Dichloro-4-((trifluoromethyl)thio)aniline is not available, the table below presents hypothetical data that would be generated from the aforementioned experiments to characterize a novel GABA receptor antagonist.

| Parameter | Description | Typical Value for a Potent Antagonist | Experimental Protocol |

| Ki | Inhibition Constant | < 10 nM | Radioligand Binding Assay |

| IC50 | Half-maximal Inhibitory Concentration | < 50 nM | Two-Electrode Voltage Clamp |

| LD50 | Median Lethal Dose | < 1 mg/kg | In Vivo Insecticidal Assay |

Conclusion and Future Directions

For researchers and drug development professionals, this compound represents a promising scaffold for the development of novel insecticides or other neuroactive agents. The immediate research priorities should be the synthesis of potential active derivatives and the systematic evaluation of their biological activity using the experimental workflows detailed in this guide. Such studies will be crucial to confirm the hypothesized mechanism of action and to unlock the full potential of this intriguing chemical entity.

References

-

Thermo Fisher Scientific. (2025). SAFETY DATA SHEET: 2,6-Dichloro-4-(trifluoromethyl)aniline.

-

Fisher Scientific Chemicals, Inc. (2025). SAFETY DATA SHEET: 2,6-Dichloro-4-(trifluoromethyl)aniline.

-

PubChem. (n.d.). 2,4-Dichloro-6-(trifluoromethyl)aniline. National Center for Biotechnology Information.

-

Gujarat Fluorochemicals Limited. (2020). GLOBAL PRODUCT STRATEGY SAFETY SUMMARY: 2, 6-DICHLORO-4-(TRIFLUOROMETHYL) ANILINE.

-

Sigma-Aldrich. (n.d.). 2,6-Dichloro-4-(trifluoromethyl)aniline.

-

Biosynth. (n.d.). 2,6-Dichloro-4-(trifluoromethyl)aniline.

-

NINGBO INNO PHARMCHEM CO.,LTD. (2025). 2,6-Dichloro-4-(trifluoromethyl)aniline: A Versatile Chemical Intermediate.

-

Dataintelo. (2025). 2 6 Dichloro 4 trifluoromethyl Aniline dctfma Market Report | Global Forecast From 2025 To 2033.

-

ResearchGate. (n.d.). Synthesis of Alpha-trifluoromethylthio Carbonyl Compounds: A Survey of the Methods for the Direct Introduction of the SCF3 Group on to Organic Molecules.

-

Santa Cruz Biotechnology. (n.d.). 2,6-Dichloro-4-(trifluoromethyl)aniline.

-

Jiangsu Tuoqiu Agriculture Chemical Co., Ltd. (n.d.). 2,6-dichloro-4-(trifluoromethyl)aniline 95%.

-

Google Patents. (n.d.). Preparation method of 2, 6-dichlor-4-trifluoromethyl aniline.

-

Health Sciences. (2024). 2,6-dichloro-4-trifluoromethyl aniline: Significance and symbolism.

-

Sci-Hub. (n.d.). Electrophilic Hypervalent Trifluoromethylthio-Iodine(III) Reagent.

-

ResearchGate. (n.d.). Synthesis of Trifluoromethylthio Compounds from Sulfur-Containing Precursors.

-

Sigma-Aldrich. (n.d.). 2,4-Dichloro-6-(trifluoromethyl)aniline 97.

-

Enamine. (n.d.). Trifluoromethylthio (SCF3) Compounds.

-

PrepChem.com. (n.d.). Synthesis of 2,6-dichloroaniline.

Sources

Unveiling the Biological Significance of 2,6-Dichloro-4-((trifluoromethyl)thio)aniline: A Technical Primer for Researchers

Abstract

This technical guide provides a comprehensive overview of the biological significance of 2,6-Dichloro-4-((trifluoromethyl)thio)aniline, a key chemical intermediate with notable applications in the agrochemical and pharmaceutical sectors. While primarily recognized for its role as a precursor in the synthesis of the potent insecticide fipronil, this document delves into the underlying toxicological properties and hypothesized biological interactions of the core molecule itself. This analysis is intended to equip researchers, scientists, and drug development professionals with a foundational understanding of this compound, thereby facilitating further investigation into its potential biological activities and applications.

Introduction: A Molecule of Synthetic Importance

2,6-Dichloro-4-((trifluoromethyl)thio)aniline, with the CAS Number 122554-32-7, is a halogenated aromatic amine. Its chemical structure, characterized by a dichlorinated aniline ring functionalized with a trifluoromethylthio group, renders it a versatile building block in organic synthesis. The primary application of this compound lies in its role as a crucial intermediate in the production of fipronil, a broad-spectrum phenylpyrazole insecticide.[1][2][3] Fipronil's efficacy stems from its ability to antagonize GABA receptors in insects, leading to neuronal hyperexcitation and death.[1] This established mechanism of its derivative provides a logical starting point for investigating the potential biological activity of the parent aniline compound. Beyond its use in agrochemicals, this aniline derivative is also utilized in the synthesis of various pharmaceuticals and dyes, underscoring its industrial significance.[2][4][5]

Physicochemical Properties and Toxicological Profile

A thorough understanding of the biological activity of any compound necessitates a review of its physicochemical properties and toxicological data.

Physicochemical Characteristics

| Property | Value | Reference |

| Molecular Formula | C7H4Cl2F3NS | [3] |

| Molecular Weight | 262.08 g/mol | [3] |

| Appearance | Light yellow solid | [3] |

| Melting Point | 33 - 36 °C | [3] |

| Boiling Point | 62 °C @ 1 mmHg | [2][3] |

| Solubility | Soluble in methanol | [2] |

Toxicological Summary

The available safety data sheets (SDS) provide critical information regarding the toxicological profile of 2,6-Dichloro-4-((trifluoromethyl)thio)aniline. It is classified as harmful if swallowed or inhaled and causes skin irritation.[3][6] Furthermore, it is recognized as very toxic to aquatic life with long-lasting effects.[1][3][6]

| Hazard Statement | Classification | Reference |

| Acute toxicity, Oral | Category 4 | [6] |

| Acute toxicity, Inhalation | Category 4 | [6] |

| Skin irritation | Category 2 | [6] |

| Skin sensitization | Category 1 | [6] |

| Acute aquatic toxicity | Category 1 | [6] |

| Chronic aquatic toxicity | Category 1 | [6] |

These toxicological endpoints suggest that the molecule possesses inherent biological activity that warrants further investigation. The skin sensitization potential, for instance, points towards possible interactions with immune system components.

Hypothesized Biological Activity and Mechanism of Action

Given its structural role as a precursor to the GABA receptor antagonist fipronil, it is plausible to hypothesize that 2,6-Dichloro-4-((trifluoromethyl)thio)aniline itself may exhibit some affinity for GABA receptors, albeit likely with lower potency than its more complex derivative.

Figure 1: Hypothesized interaction with the GABA receptor.

The structural motifs of 2,6-dichloro-4-((trifluoromethyl)thio)aniline, including its dichlorinated aniline core, are common in kinase inhibitors.[7] This suggests a potential for interaction with various protein kinases involved in cellular signaling pathways.

Investigational Protocols for Elucidating Biological Activity

To rigorously assess the biological activity of 2,6-Dichloro-4-((trifluoromethyl)thio)aniline, a series of in vitro and in vivo assays are recommended.

In Vitro Assay Workflow

The following workflow outlines a systematic approach to screen for and characterize the biological activity of the target compound.

Figure 2: Recommended in vitro assay workflow.

Step-by-Step Methodology: Cell Viability Assay (MTT Assay)

-

Cell Culture: Plate mammalian cells (e.g., HEK293, HepG2) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.

-

Compound Treatment: Prepare serial dilutions of 2,6-Dichloro-4-((trifluoromethyl)thio)aniline in DMSO and further dilute in cell culture medium. Add the compound to the cells at final concentrations ranging from 0.1 µM to 100 µM. Include a vehicle control (DMSO) and a positive control for cytotoxicity.

-

Incubation: Incubate the treated cells for 24, 48, and 72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Rationale: The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present. It provides a quantitative measure of cytotoxicity and is a standard preliminary screen for bioactive compounds.

In Vivo Studies

Should in vitro studies reveal significant biological activity, carefully designed in vivo experiments in model organisms such as rodents would be the next logical step. These studies would aim to assess the compound's pharmacokinetic profile, in vivo efficacy, and potential toxicity.

Future Directions and Conclusion

While 2,6-Dichloro-4-((trifluoromethyl)thio)aniline is primarily valued as a synthetic intermediate, its inherent toxicological properties and structural similarities to known bioactive molecules suggest that it may possess direct biological activities worthy of further exploration. The experimental framework outlined in this guide provides a starting point for researchers to investigate these potential activities. Such studies could uncover novel mechanisms of action and potentially lead to the development of new therapeutic agents or pharmacological tools. A deeper understanding of the biological effects of this and similar chemical building blocks is essential for both safety assessment and the discovery of new functionalities.

References

-

Gujarat Fluorochemicals Limited. (2020, August 28). Global Product Strategy Safety Summary: 2,6-dichloro-4-(trifluoromethyl) aniline. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2025, February 28). 2,6-Dichloro-4-(trifluoromethyl)aniline: A Versatile Chemical Intermediate. Retrieved from [Link]

- Oda, K., et al. (2019).

-

Significance and Symbolism. (2024, December 4). 2,6-dichloro-4-trifluoromethyl aniline. Retrieved from [Link]

-

PubChem. (n.d.). 2,4-Dichloro-6-(trifluoromethyl)aniline. Retrieved from [Link]

- Google Patents. (n.d.). Preparation method of 2, 6-dichlor-4-trifluoromethyl aniline.

-

Dataintelo. (2023). 2 6 Dichloro 4 trifluoromethyl Aniline (dctfma) Market Report | Global Forecast From 2025 To 2033. Retrieved from [Link]

- Al-Mokadem, M., et al. (2022). In Vitro and In Vivo Activity of (Trifluoromethyl)pyridines as Anti-Chlamydia trachomatis Agents. ACS Infectious Diseases, 8(3), 568-577.

- Lo, H. H., Brown, P. I., & Rankin, G. O. (1991). Trichloroaniline effects on renal function in vivo and in vitro. Toxicology Letters, 57(3), 319-328.

-

Dataintelo. (2023). 2,6-Dichloro-4-(trifluoromethyl) Aniline (dctfma) Market Report | Global Forecast From 2025 To 2033. Retrieved from [Link]

Sources

Spectroscopic Characterization of 2,6-Dichloro-4-((trifluoromethyl)thio)aniline: A Technical Guide

This guide provides a comprehensive framework for the spectroscopic characterization of 2,6-dichloro-4-((trifluoromethyl)thio)aniline (CAS No. 74445-07-3), a key intermediate in the synthesis of various agrochemicals and pharmaceuticals. For professionals in drug development and chemical research, unambiguous structural confirmation is paramount. This document outlines the core spectroscopic methodologies required to achieve this, grounded in established scientific principles and practical, field-proven insights. We will explore the "why" behind experimental choices, ensuring a self-validating analytical workflow.

Compound Profile and Analytical Strategy

2,6-Dichloro-4-((trifluoromethyl)thio)aniline is a multifaceted molecule presenting distinct analytical challenges and opportunities. Its structure incorporates a heavily substituted aromatic ring, halogen atoms (Cl), a trifluoromethylthio group (-SCF₃), and a primary amine (-NH₂). A multi-modal spectroscopic approach is therefore not just recommended, but essential for unequivocal identification and purity assessment.

Our strategy is built on the synergistic integration of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. Each technique provides a unique piece of the structural puzzle, and together they form a robust, self-validating system.

| Property | Value | Source |

| IUPAC Name | 2,6-dichloro-4-[(trifluoromethyl)sulfanyl]aniline | N/A |

| CAS Number | 74445-07-3 | N/A |

| Molecular Formula | C₇H₄Cl₂F₃NS | [1] |

| Molecular Weight | 262.08 g/mol | N/A |

| Physical Form | Solid |

The Analytical Workflow: A Holistic Approach

The logical flow for characterizing a novel or synthesized batch of this compound should be systematic. We begin with techniques that reveal functional groups (IR), move to molecular weight confirmation (MS), and culminate in the detailed mapping of the carbon-hydrogen-fluorine framework (NMR).

Caption: Integrated workflow for spectroscopic characterization.

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

IR spectroscopy serves as a rapid and effective initial screening tool. Its primary utility is the confirmation of key functional groups. The presence of N-H stretches from the aniline moiety and the absence of other key functionalities (like C=O or O-H) can be quickly verified.

Expected IR Absorption Bands

| Functional Group | Vibration Mode | Expected Wavenumber (cm⁻¹) | Rationale |

| N-H (Aniline) | Symmetric & Asymmetric Stretch | 3350 - 3500 | The primary amine will show two distinct bands, a hallmark of -NH₂ groups. |

| Aromatic C-H | Stretch | 3000 - 3100 | Confirms the presence of the benzene ring. |

| Aromatic C=C | Stretch | 1550 - 1620 | Characteristic skeletal vibrations of the aromatic ring. |

| C-F (in CF₃) | Stretch | 1100 - 1400 | Strong, broad absorptions are characteristic of C-F bonds in trifluoromethyl groups. |

| C-Cl | Stretch | 700 - 850 | Indicates the presence of chloro-substituents on the aromatic ring. |

| C-S | Stretch | 600 - 800 | Generally weak, but contributes to the fingerprint region. |

Experimental Protocol: Attenuated Total Reflectance (ATR) IR

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean. Run a background scan in air.

-

Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

-

Pressure Application: Use the instrument's pressure arm to ensure firm contact between the sample and the crystal.

-

Data Acquisition: Collect the spectrum, typically over a range of 4000-400 cm⁻¹. Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

-

Data Processing: Perform an ATR correction and baseline correction using the instrument software.

Mass Spectrometry (MS): Confirming Molecular Identity

MS provides two critical pieces of information: the molecular weight of the compound and its isotopic distribution pattern, which is highly distinctive due to the presence of two chlorine atoms.

Protocol: Electrospray Ionization - Quadrupole Time-of-Flight (ESI-QTOF) MS

-

Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

-

Ionization: Use positive ion mode to protonate the aniline nitrogen, forming the [M+H]⁺ ion.

-

Mass Analysis: Acquire the full scan mass spectrum over a range of m/z 100-500.

-

Data Interpretation:

-

Molecular Ion: Look for the [M+H]⁺ ion peak corresponding to the calculated mass (C₇H₅Cl₂F₃NS⁺ ≈ 262.95).

-

Isotopic Pattern: The most crucial confirmatory feature is the isotopic signature of two chlorine atoms. Expect a characteristic cluster of peaks for [M+H]⁺, [M+2+H]⁺, and [M+4+H]⁺ with an approximate intensity ratio of 9:6:1, which is the fingerprint for a molecule containing two chlorine atoms.

-

Caption: Logic for structural confirmation using Mass Spectrometry data.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Map

NMR is the most powerful technique for elucidating the precise atomic connectivity of the molecule. Due to the presence of ¹H, ¹³C, and ¹⁹F, a suite of NMR experiments is required.

¹H NMR Spectroscopy

This experiment provides information about the chemical environment and connectivity of the hydrogen atoms.

-

Predicted Spectrum:

-

Aromatic Protons: The two protons on the ring are chemically equivalent due to the symmetrical substitution pattern. They will appear as a single peak (a singlet). Its chemical shift will be downfield (likely ~7.5 ppm) due to the deshielding effects of the chlorine and trifluoromethylthio groups.

-

Amine Protons: The -NH₂ protons will appear as a broad singlet. Its chemical shift is variable and depends on concentration and solvent, but typically falls in the range of 4-6 ppm.

-

¹⁹F NMR Spectroscopy

This is a crucial experiment for confirming the trifluoromethyl group.

-

Predicted Spectrum: The three fluorine atoms of the -SCF₃ group are equivalent. They will appear as a sharp singlet. The chemical shift will be characteristic of a CF₃ group attached to a sulfur atom (typically around -40 to -45 ppm relative to CFCl₃).

¹³C NMR Spectroscopy

This experiment maps the carbon skeleton of the molecule.

-

Predicted Spectrum: Due to symmetry, only 4 distinct carbon signals are expected in the aromatic region, plus one for the CF₃ carbon.

-

C-NH₂: ~145-150 ppm

-

C-Cl: ~120-130 ppm

-

C-H: ~125-135 ppm

-

C-SCF₃: ~120-130 ppm (will show quartet splitting due to coupling with ¹⁹F)

-

CF₃: ~128 ppm (will appear as a quartet in the proton-decoupled spectrum due to ¹JCF coupling)

-

NMR Experimental Protocol

-

Sample Preparation: Dissolve ~10-20 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

-

Instrument Setup: Place the tube in the NMR spectrometer. Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

-

¹H Acquisition: Acquire a standard one-pulse ¹H spectrum.

-

¹⁹F Acquisition: Tune the probe to the fluorine frequency and acquire a one-pulse ¹⁹F spectrum.

-

¹³C Acquisition: Acquire a proton-decoupled ¹³C spectrum. A sufficient number of scans will be required to achieve a good signal-to-noise ratio due to the low natural abundance of ¹³C.

-

Data Processing: For all spectra, perform Fourier transformation, phase correction, and baseline correction. Integrate the signals in the ¹H spectrum and reference all spectra appropriately (e.g., TMS for ¹H and ¹³C).

Conclusion: A Self-Validating Triad

The structural elucidation of 2,6-dichloro-4-((trifluoromethyl)thio)aniline is achieved not by a single technique, but by the logical and synergistic integration of IR, MS, and multi-nuclear NMR spectroscopy. IR confirms the presence of the key functional groups, MS validates the molecular weight and elemental composition (via isotopic pattern), and NMR provides the definitive map of atomic connectivity. This triad of techniques provides a robust, self-validating workflow essential for the rigorous standards of the pharmaceutical and agrochemical industries.

References

-

PubChem. (n.d.). 2,4-Dichloro-6-(trifluoromethyl)aniline. Retrieved from [Link]

- Google Patents. (n.d.). Preparation method of 2, 6-dichlor-4-trifluoromethyl aniline.

Sources

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 2,6-Dichloro-4-((trifluoromethyl)thio)aniline

For Researchers, Scientists, and Drug Development Professionals

Introduction: Understanding the Compound

2,6-Dichloro-4-((trifluoromethyl)thio)aniline is a halogenated aromatic amine that serves as a critical intermediate in the synthesis of various agrochemicals and pharmaceuticals.[1] Its utility in the creation of potent compounds, such as the insecticide Fipronil, underscores its importance in modern chemical synthesis.[2] However, the very reactivity that makes this compound a valuable building block also necessitates a thorough understanding of its potential hazards and the implementation of rigorous safety protocols. This guide provides a comprehensive overview of the safe handling, storage, and emergency procedures for 2,6-Dichloro-4-((trifluoromethyl)thio)aniline, grounded in established safety data and best practices.

Chemical & Physical Properties

A foundational aspect of safe handling is a clear understanding of the compound's physical and chemical characteristics.

| Property | Value | Source |

| Molecular Formula | C7H4Cl2F3N | [3] |

| Molecular Weight | 230.02 g/mol | [1][4] |

| Appearance | Light yellow solid | [3] |

| Melting Point | 35-37 °C | [5] |

| Boiling Point | 60-62 °C at 1 mmHg | [5] |

| Density | 1.53 g/cm³ (at 25°C) | [6] |

| Solubility | Insoluble in water, soluble in various organic solvents.[5] |

Hazard Identification and Toxicological Profile

2,6-Dichloro-4-((trifluoromethyl)thio)aniline is classified as a hazardous substance, and a detailed understanding of its toxicological profile is paramount for risk mitigation.

Primary Hazards:

-

Acute Toxicity: The compound is harmful if swallowed, inhaled, or in contact with skin.[3][7]

-

Skin Irritation: It is known to cause skin irritation.[3][8]

-

Serious Eye Irritation: This chemical can cause serious eye irritation.[8]

-

Respiratory Irritation: Inhalation may lead to respiratory irritation.[8]

-

Skin Sensitization: It may cause an allergic skin reaction.[3]

-

Aquatic Toxicity: The substance is very toxic to aquatic life with long-lasting effects.[3][7]

GHS Hazard Statements:

-

H302: Harmful if swallowed.[6]

-

H311: Toxic in contact with skin.[7]

-

H317: May cause an allergic skin reaction.[6]

-

H319: Causes serious eye irritation.[8]

-

H331: Toxic if inhaled.[7]

-